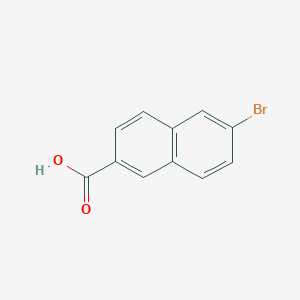

6-Bromo-2-naphthoic acid

概要

説明

6-Bromo-2-naphthoic acid is an organic compound with the empirical formula C11H7BrO2 . It appears as a white to pale-yellow powder or crystals .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-naphthoic acid is characterized by a bromine atom attached to the 6th carbon of a naphthalene ring, which is further substituted at the 2nd position by a carboxylic acid group . The compound has a molecular weight of 251.08 g/mol .Chemical Reactions Analysis

The compound has been found to undergo deprotonation processes, with the intensity of this process varying depending on the solvent used . The enthalpy of dissociation (the bond-dissociation energy) is equal to 183.2, 200.2, and 205.4 kcal/mol for the compound dissolved in methanol, THF, and ethyl acetate, respectively .Physical And Chemical Properties Analysis

6-Bromo-2-naphthoic acid is a solid at room temperature . It has a molecular weight of 251.08 g/mol, and its molecular formula is C11H7BrO2 . The compound has a topological polar surface area of 37.3 Ų .科学的研究の応用

Medicinal Chemistry and Drug Development

6-Bromo-2-naphthoic acid serves as an essential intermediate in pharmaceutical synthesis. Notably, it plays a crucial role in the production of Adapalene , a third-generation retinoid used in the treatment of acne. Adapalene selectively binds to retinoic acid receptors, specifically the γ subtype associated with keratinocyte proliferation and differentiation . Researchers continue to explore its potential in dermatology and related fields.

Organic Synthesis and Functionalization

This compound undergoes various chemical reactions, making it valuable for organic synthesis. For instance:

- Aromatic Finkelstein Reaction : Methyl 6-bromo-2-naphthoate can be converted to 6-iodo-2-naphthoic acid through this reaction. The resulting 6-iodo derivative finds applications in diverse chemical transformations .

Safety and Hazards

作用機序

Target of Action

The primary target of 6-Bromo-2-naphthoic acid is the retinoic acid receptor gamma (RAR-γ) . This receptor is associated with the differentiation and proliferation of keratinocytes, which are the predominant cell type in the outermost layer of the skin .

Mode of Action

6-Bromo-2-naphthoic acid, similar to all-trans retinoic acid, binds specifically to the retinoic acid receptor gamma (RAR-γ) . It selectively binds to rar-γ associated with keratinocyte proliferation and differentiation, without binding to the cytoplasmic retinoic acid-binding protein . This selective binding is a unique feature of 6-Bromo-2-naphthoic acid .

Biochemical Pathways

Upon binding to RAR-γ, 6-Bromo-2-naphthoic acid regulates the transcription of genes involved in keratinocyte differentiation . This regulation reduces the formation of microcomedones, which are the precursors to acne lesions .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . Its solubility in these solvents suggests that it may have good bioavailability.

Result of Action

The primary result of 6-Bromo-2-naphthoic acid’s action is the reduction of microcomedone formation . By regulating keratinocyte differentiation, it prevents the buildup of these cells that can block the hair follicle and lead to acne .

特性

IUPAC Name |

6-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMCAVBMOTZUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404154 | |

| Record name | 6-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-naphthoic acid | |

CAS RN |

5773-80-8 | |

| Record name | 6-Bromo-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5773-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

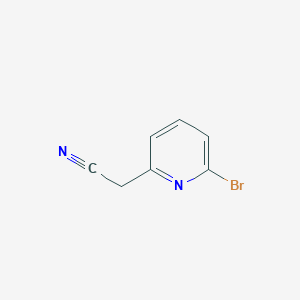

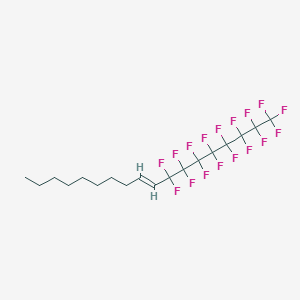

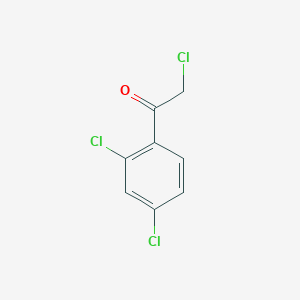

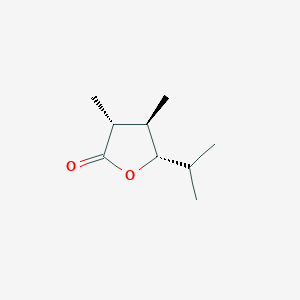

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

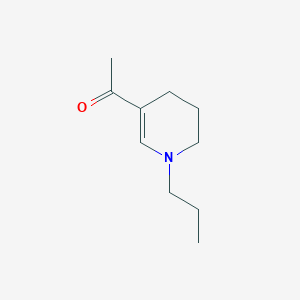

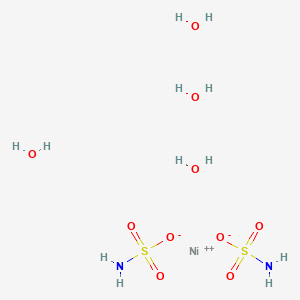

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 6-bromo-2-naphthoic acid in chemical synthesis?

A: 6-Bromo-2-naphthoic acid serves as a crucial building block in synthesizing various organic compounds, notably pharmaceuticals and agricultural chemicals. [] Its structure allows for further modifications, making it a versatile starting material for creating complex molecules. For instance, it's a key intermediate in synthesizing Adapalene, a medication used in the treatment of acne. [, ]

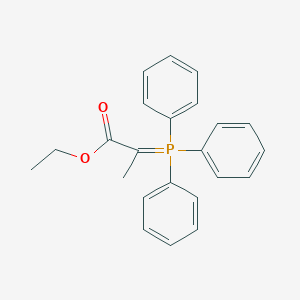

Q2: Can you elaborate on the synthesis of Adapalene from 6-bromo-2-naphthoic acid?

A: Certainly. Adapalene synthesis involves a multi-step process. 6-Bromo-2-naphthoic acid is first converted to its methyl ester. This ester then undergoes a condensation reaction with 2-(1-adamantyl)-4-bromoanisole. The resulting product is then subjected to saponification, yielding Adapalene. [, , ]

Q3: Beyond Adapalene, are there other applications for 6-bromo-2-naphthoic acid derivatives?

A: Research has explored incorporating 6-bromo-2-naphthoic acid into benzimidazole derivatives. These derivatives, synthesized via Sonogashira coupling, showed promising anthelmintic activity against Indian earthworms (Pheretima posthuma). [] This finding suggests potential applications in developing new antiparasitic drugs.

Q4: What are the common methods for synthesizing 6-bromo-2-naphthoic acid itself?

A: A recently developed method involves a three-step process starting from 6-hydroxy-2-naphthoic acid. First, 6-hydroxy-2-naphthoic acid reacts with ammonia in the presence of sulfite or bisulfite to produce 6-amino-2-naphthoic acid. This compound then undergoes diazotization followed by a reaction with copper bromide in an acidic environment, ultimately yielding 6-bromo-2-naphthoic acid. This method boasts high yield and purity at a reduced cost. []

Q5: Has there been any computational research on 6-bromo-2-naphthoic acid?

A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the structures and vibrational frequencies of both 2-naphthoic acid and 6-bromo-2-naphthoic acid. [] These studies provide valuable insights into the molecular properties and behavior of these compounds. Further research explored the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. []

Q6: Are there any studies focusing on the crystal structure of compounds related to 6-bromo-2-naphthoic acid?

A: Research has investigated a naphthalene family crystal, Decyl 6-(decyloxy)naphthalene-2-carboxylate (D6DN2C), which shares structural similarities with 6-bromo-2-naphthoic acid. [] This research explored its potential for fluorescence and third-order nonlinear optical applications. While not directly focused on 6-bromo-2-naphthoic acid, such studies on structurally related compounds can offer valuable insights into its potential applications in material science and optics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)